methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a methoxyethylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Amidation: The nitrobenzoate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the product is esterified using methanol and a suitable acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, thiols, or amines
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-aminobenzoate
Substitution: Depending on the nucleophile, various substituted derivatives
Hydrolysis: 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoic acid
Scientific Research Applications
Methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies to understand the interactions of nitrobenzoates with biological systems.
Industrial Applications: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2-methoxyethyl)amino]carbonyl}-3-nitrobenzoate
- Methyl 3-{[(2-ethoxyethyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[(2-methoxyethyl)amino]carbonyl}-4-nitrobenzoate
Uniqueness
Methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxyethylamino group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(2-methoxyethylcarbamoyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-19-4-3-13-11(15)8-5-9(12(16)20-2)7-10(6-8)14(17)18/h5-7H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVKZBGGPPXEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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